3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Description
Chemical Structure: The compound 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide (CAS: 42477-08-7) consists of a 1,4-benzodioxin ring system substituted at the 6-position with a propanamide group bearing a chlorine atom at the β-carbon. Its molecular formula is C₁₁H₁₂ClNO₃, with a molar mass of 241.67 g/mol .
Properties
IUPAC Name |
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-4-3-11(14)13-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRDEJFGHGFMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408173 | |
| Record name | 3-chloro-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42477-08-7 | |
| Record name | 3-chloro-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrochloric Acid Addition to Acrylic Acid
This method involves the anti-Markovnikov addition of dry hydrogen chloride (HCl) to acrylic acid under controlled conditions. The reaction is typically conducted at 15–25°C in the presence of oxidation inhibitors such as resorcinol (0.05–1% by weight of acrylic acid) to prevent polymerization side reactions. The stoichiometric ratio of HCl to acrylic acid ranges from 0.5:1 to 1.5:1, with optimal yields (>95%) achieved at a 1:1 ratio.
Chlorination of Propionic Acid
An alternative approach involves the chlorination of propionic acid using molecular chlorine (Cl₂) under UV irradiation. However, this method yields approximately equal parts 2-chloropropionic acid and 3-chloropropionic acid, resulting in lower overall efficiency (~50% yield). Consequently, the HCl addition method is preferred for industrial-scale production.
Preparation of 3-Chloropropionyl Chloride
The conversion of 3-chloropropionic acid to its acyl chloride derivative is accomplished via acylation using phosphorus trichloride (PCl₃). Key parameters for this reaction include:
| Parameter | Range | Optimal Value |
|---|---|---|
| Molar ratio (PCl₃:acid) | 0.5:1 – 3:1 | 1:1 – 2:1 |
| Temperature | 50°C – 90°C | 70°C – 75°C |
| Reaction time | 2–6 hours | 4 hours |
Under these conditions, the reaction achieves yields exceeding 90% with a product purity of 99%. The use of PCl₃ is favored over alternatives like thionyl chloride (SOCl₂) or phosgene due to its cost-effectiveness and reduced environmental impact.
Amidation with 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The final step involves coupling 3-chloropropionyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine to form the target amide. Two methodologies are prominent:
Solution-Phase Synthesis
In a standard procedure, 3-chloropropionyl chloride is reacted with the benzodioxin amine in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere. A base such as triethylamine is added to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 12–24 hours, followed by extraction and purification via column chromatography.
Solid-Phase Synthesis
Adapted from combinatorial chemistry techniques, this method immobilizes the benzodioxin amine on a resin (e.g., Wang resin) prior to acyl chloride coupling. The solid-phase approach enables high-throughput synthesis and simplified purification, though it requires specialized equipment and yields marginally lower quantities (~85%) compared to solution-phase methods.
Purification and Characterization
Crude 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is purified via recrystallization from ethanol or acetonitrile. Structural confirmation is achieved through:
- Nuclear Magnetic Resonance (NMR) : Distinct peaks for the benzodioxin aromatic protons (δ 6.7–6.9 ppm) and the chloro-propanamide chain (δ 3.8–4.2 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 243.7 (M+H⁺).
- High-Performance Liquid Chromatography (HPLC) : Purity >98% under reversed-phase conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Solution-phase | 92 | 99 | High | Moderate |
| Solid-phase | 85 | 97 | Moderate | Low |
The solution-phase method remains the industry standard due to its high yield and simplicity, while solid-phase synthesis is reserved for specialized applications requiring parallel compound generation.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Studies indicate that derivatives of benzodioxin compounds exhibit significant antibacterial activity against various pathogens. For instance, research has demonstrated its efficacy against Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. It has been observed to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases such as arthritis .
Cancer Research
The compound's ability to inhibit cancer cell proliferation has been investigated. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Agricultural Applications
Pesticide Development
Due to its biological activity, this compound is being explored for use in agricultural pesticides. Its efficacy against plant pathogens could provide a new avenue for sustainable agriculture practices by reducing reliance on conventional pesticides .
Material Science
Polymer Synthesis
The compound serves as a functional monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it valuable for developing high-performance materials used in various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial properties of this compound against a panel of bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity.
Case Study 2: Anti-inflammatory Effects
In a controlled laboratory setting, researchers tested the compound's effects on TNF-alpha production in macrophages. The results demonstrated a significant reduction in TNF-alpha levels at concentrations as low as 10 µM, supporting its potential use in anti-inflammatory therapies.
Data Tables
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase and lipoxygenase enzymes, which play crucial roles in various biological processes . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Chlorinated Benzodioxin Derivatives
(a) 2-Chloro-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetamide
- Structure : Differs by an acetamide group (shorter chain: C₂ vs. C₃) and chlorine at the α-carbon.
- CAS/Formula: Not explicitly listed, but structurally analogous to the target compound.
- Key Difference : Shorter chain length may reduce lipophilicity compared to the propanamide derivative, affecting membrane permeability .
(b) 3-(5-Chloro-2-Oxo-2,3-Dihydro-1,3-Benzoxazol-3-yl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Propanamide
- CAS : 903187-24-6 | Formula : C₁₈H₁₅ClN₂O₅ | Molar Mass : 374.78 g/mol
- Structural Variation : Incorporates a benzoxazolone ring linked via a propanamide chain.
Non-Chlorinated Benzodioxin Amides
(a) N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-3-[(2-Hydroxy-4,5-Dihydro-3H-1-Benzazepin-3-yl)Sulfanyl]Propanamide
- CAS : 1007693-56-2 | Formula : C₂₁H₂₂N₂O₄S | Molar Mass : 398.48 g/mol
- Structural Variation : Features a sulfanyl-benzazepine substituent.
- Implications : The thioether linkage and benzazepine ring may confer unique pharmacokinetic properties, such as improved metabolic stability .
(b) 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine
- CAS : 2306268-61-9 | Formula : C₂₃H₂₅N₃O₃ | Molar Mass : 391.46 g/mol
- Structural Variation: Contains a pyridinylamine group with a dimethylaminomethyl substituent.
- Implications: The basic dimethylamino group may enhance solubility in acidic environments, contrasting with the neutral chloro-propanamide derivative .
Functional Analogues with Antihepatotoxic Activity
(a) 3',4'-(1",4"-Dioxino)Flavone (4f)
- Structure : Flavone derivative with a 1,4-dioxane ring.
- Activity: Demonstrated significant antihepatotoxic activity comparable to silymarin in rat models, attributed to the dioxane ring’s electron-rich environment and flavonoid scaffold .
Structure-Activity Relationship (SAR) Insights
- Chlorine Position : Chlorine at the β-carbon (target compound) vs. α-carbon (e.g., acetamide derivative) may influence steric effects and metabolic stability.
- Aromatic Substituents : Benzoxazolone or benzazepine rings (e.g., ) introduce additional π-π stacking or hydrogen-bonding interactions, critical for target engagement.
Physicochemical and Pharmacokinetic Data
*Predicted using fragment-based methods.
Biological Activity
3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C11H12ClNO3
- Molecular Weight : 239.67 g/mol
- CAS Number : 3863970
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets. Research indicates that this compound may exhibit anti-inflammatory, analgesic, and neuroprotective properties.
Anti-inflammatory Activity
Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. For instance, a related compound demonstrated significant reductions in inflammatory markers in models of chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .
Analgesic Properties
Research indicates that this compound may act on cannabinoid receptors, particularly CB2 receptors, which are implicated in the modulation of pain. In one study involving neuropathic pain models, compounds with similar structures exhibited analgesic effects without significant central side effects .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in animal studies where it was shown to mitigate damage from oxidative stress and neuronal injury. Analogues of this compound have been tested for their ability to protect against head trauma and other neurodegenerative conditions .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Receptor Modulation : Interaction with CB2 receptors to modulate pain and inflammation.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neural tissues.
Table 1: Summary of Biological Activities
Notable Research Findings
- Anti-inflammatory Properties : In a study on lung diseases, it was found that compounds similar to this compound significantly reduced mucus hypersecretion and inflammatory responses in COPD models .
- Pain Modulation : A series of benzofuran derivatives were evaluated for their analgesic effects in neuropathic pain models. The results indicated that these compounds could effectively reduce pain responses without affecting motor function .
- Neuroprotection : Investigations into the neuroprotective effects revealed that certain derivatives could protect against neuronal damage induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 3-chloropropanoyl chloride and 2,3-dihydro-1,4-benzodioxin-6-amine. Optimization involves:
- Coupling Agents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance reaction efficiency under inert conditions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction kinetics.
- Computational Reaction Design : Tools like quantum chemical calculations (e.g., DFT) can predict transition states and optimize reaction pathways, as demonstrated by ICReDD’s integrated computational-experimental framework .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : A multi-technique approach is critical:
| Technique | Parameters | Application |
|---|---|---|
| NMR Spectroscopy | , , DEPT-135 | Confirm structure and purity . |
| HPLC | C18 column, UV detection (λ = 254 nm) | Quantify purity and detect impurities . |
| Melting Point | Differential Scanning Calorimetry (DSC) | Assess thermal stability . |
| Solubility | Shake-flask method in DMSO/H2O mixtures | Determine partition coefficients . |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis and handling due to potential chloro-compound volatility .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction parameters for synthesizing this compound?
- Methodological Answer : A 2 factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 25 | 60 |
| Catalyst (mol%) | 5 | 15 |
| Solvent (DMF:H2O) | 9:1 | 7:3 |
| Analyze yield data to identify interactions and optimal conditions. Response surface methodology (RSM) refines the design . |
Q. What computational strategies are effective in predicting the reactivity or stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to assess stability .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to hypothesize bioactivity .
Q. How can researchers resolve contradictions in experimental data, such as solubility discrepancies across studies?
- Methodological Answer :
- Cross-Validation : Compare solubility using shake-flask, HPLC, and UV-Vis methods to rule out technique-specific biases .
- Control Experiments : Test purity via NMR and elemental analysis to confirm compound integrity .
- Environmental Factors : Document temperature, humidity, and solvent batch variations that may affect results .
Q. What structural analogs of this compound inform structure-activity relationship (SAR) studies for bioactivity?
- Methodological Answer : Compare with benzodioxin derivatives (e.g., N-[2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]prop-2-enamide) to assess:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
